Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate
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Overview
Description
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is a synthetic organic compound belonging to the furan family. This compound is characterized by the presence of a trifluoromethyl group, a phenyl ring, and an ester functional group. The trifluoromethyl group imparts unique chemical properties, making this compound of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the reaction of 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The phenyl ring and the furan ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate is primarily influenced by its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Ethyl 2-(trifluoromethyl)furan-3-carboxylate
- 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid
- Methyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate
Comparison: this compound stands out due to its unique combination of a phenyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
Properties
CAS No. |
672930-51-7 |
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Molecular Formula |
C14H11F3O3 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 5-phenyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H11F3O3/c1-2-19-13(18)10-8-11(9-6-4-3-5-7-9)20-12(10)14(15,16)17/h3-8H,2H2,1H3 |
InChI Key |
WCYGZXKPRGOTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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